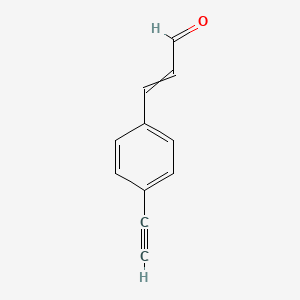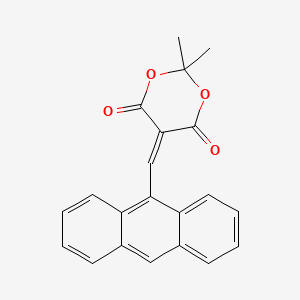
5-(9-Anthrylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl-: is a complex organic compound that features a dioxane ring substituted with an anthracenylmethylene group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl- typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and carbonyl compounds under acidic or basic conditions.
Introduction of the Anthracenylmethylene Group: This step involves the reaction of the dioxane ring with an anthracene derivative, often through a condensation reaction.
Addition of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The anthracenylmethylene group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted anthracenylmethylene derivatives.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-4,6-dione derivatives: Compounds with similar dioxane ring structures but different substituents.
Anthracenylmethylene derivatives: Compounds with the anthracenylmethylene group but different core structures.
Uniqueness
1,3-Dioxane-4,6-dione, 5-(9-anthracenylmethylene)-2,2-dimethyl- is unique due to its specific combination of the dioxane ring and anthracenylmethylene group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
62337-84-2 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5-(anthracen-9-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H16O4/c1-21(2)24-19(22)18(20(23)25-21)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
SGGPHPNAMAWLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
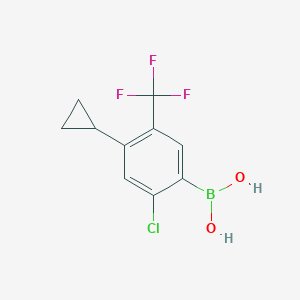
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)




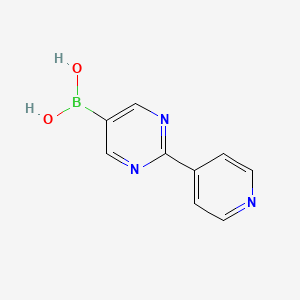

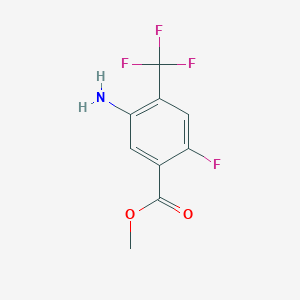
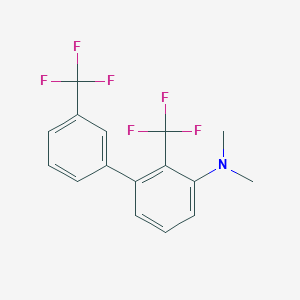
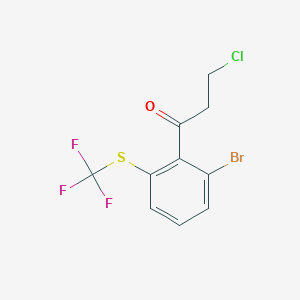
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
